molecular formula C41H46N2O20 B114970 Pradimicin FL CAS No. 144556-98-9

Pradimicin FL

Numéro de catalogue B114970
Numéro CAS: 144556-98-9
Poids moléculaire: 886.8 g/mol
Clé InChI: OCMFGTQYTXVJRJ-ZXRCSMLQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pradimicin FL is a natural product that has gained interest in the scientific community due to its potential as an antifungal agent. It was first isolated from the culture broth of Actinomycete Actinomadura hibisca P157-2 in 1991. Pradimicin FL is a glycosidic macrolide that has a unique structure and mechanism of action. It has shown promising results in preclinical studies as an antifungal agent.

Applications De Recherche Scientifique

Antifungal Activity

Pradimicin FL, along with its congener Pradimicin L, has been identified to possess broad-spectrum in vitro antifungal activity. This activity is significant, with Pradimicin FL being more active than Pradimicin L in combating fungal infections (Saitoh et al., 1993).

Antineoplastic Effects

A study in 2019 highlighted Pradimicin-IRD, a new polycyclic antibiotic related to Pradimicin FL, which displayed potential anticancer activities. This compound induced DNA damage, apoptosis, and cell cycle arrest in colon cancer cells, suggesting its utility in cancer therapy (Almeida et al., 2019).

Glycobiological Research

Pradimicins, including Pradimicin FL, are known for their specific binding to D-mannose. Recent advancements in understanding the molecular mechanisms of this binding have opened doors for using Pradimicins in glycobiological research. They serve as tools for exploring the biological roles of Man-containing glycans (Nakagawa & Ito, 2022).

Anti-HIV Properties

Pradimicin A, closely related to Pradimicin FL, has demonstrated inhibitory activity against the human immunodeficiency virus (HIV) by interacting with the virus's envelope glycoprotein gp120. This highlights the potential of Pradimicin derivatives in developing anti-HIV therapies (Balzarini et al., 2006).

Development of Soluble Derivatives

Efforts have been made to develop soluble derivatives of Pradimicins, like BMY-28864, to overcome the limitation of low water solubility of naturally occurring Pradimicins. This enhances their experimental use and therapeutic potential (Sawada et al., 1991).

Biosynthesis Studies

Understanding the biosynthesis of Pradimicins has been a focus of research, revealing the genetic mechanisms involved in their production. This is crucial for potential industrial production and modification of these compounds (Kim et al., 2007).

Resistance Studies

Research has also been conducted on the resistance mechanisms to Pradimicins in yeast, providing insights into their mode of action and potential resistance pathways in fungal pathogens (Hiramoto et al., 2003).

Propriétés

Numéro CAS

144556-98-9

Nom du produit

Pradimicin FL

Formule moléculaire

C41H46N2O20

Poids moléculaire

886.8 g/mol

Nom IUPAC

(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O20/c1-11-5-17-24(31(51)21(11)38(56)43-18(9-44)39(57)58)23-15(8-16-25(32(23)52)28(48)14-6-13(59-4)7-19(46)22(14)27(16)47)29(49)36(17)62-41-35(55)37(26(42-3)12(2)60-41)63-40-34(54)33(53)30(50)20(10-45)61-40/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-55H,9-10H2,1-4H3,(H,43,56)(H,57,58)/t12-,18-,20-,26+,29+,30-,33+,34-,35-,36+,37+,40+,41+/m1/s1

Clé InChI

OCMFGTQYTXVJRJ-ZXRCSMLQSA-N

SMILES isomérique

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)NC

SMILES canonique

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)NC

Synonymes

N-((5-O-(4,6-dideoxy-4-methylamino-3-O-(beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine
pradimicin FL

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradimicin FL
Reactant of Route 2
Pradimicin FL
Reactant of Route 3
Pradimicin FL
Reactant of Route 4
Pradimicin FL
Reactant of Route 5
Pradimicin FL
Reactant of Route 6
Pradimicin FL

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.